Cas no 229643-15-6 (Benzothiazole,2-(iodomethyl)-)
Benzothiazole,2-(iodomethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole,2-(iodomethyl)-
- 2-(Iodomethyl)-benzothiazole
- 2-(Iodomethyl)-1,3-benzothiazole
- 229643-15-6
- 2-(iodomethyl)benzothiazole
- SCHEMBL2791997
- 2-(Iodomethyl)benzo[d]thiazole
- DTXSID10376662
- AKOS014115270
- EN300-646124
-
- Inchi: 1S/C8H6INS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
- InChI Key: JXBONNIKLRSNGF-UHFFFAOYSA-N
- SMILES: ICC1=NC2C=CC=CC=2S1
Computed Properties
- Exact Mass: 274.92618
- Monoisotopic Mass: 274.92657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.945
- Boiling Point: 311.9°Cat760mmHg
- Flash Point: 142.4°C
- Refractive Index: 1.764
- PSA: 12.89
Benzothiazole,2-(iodomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646124-0.05g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 0.05g |
$647.0 | 2023-03-04 | ||
| Enamine | EN300-646124-0.1g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 0.1g |
$678.0 | 2023-03-04 | ||
| Enamine | EN300-646124-0.25g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 0.25g |
$708.0 | 2023-03-04 | ||
| Enamine | EN300-646124-0.5g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 0.5g |
$739.0 | 2023-03-04 | ||
| Enamine | EN300-646124-1.0g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646124-2.5g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 2.5g |
$1509.0 | 2023-03-04 | ||
| Enamine | EN300-646124-5.0g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 5.0g |
$2235.0 | 2023-03-04 | ||
| Enamine | EN300-646124-10.0g |
2-(iodomethyl)-1,3-benzothiazole |
229643-15-6 | 10.0g |
$3315.0 | 2023-03-04 |
Benzothiazole,2-(iodomethyl)- Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Benzothiazole,2-(iodomethyl)-
Benzothiazole, 2-(iodomethyl)- (CAS No. 229643-15-6)
Benzothiazole, 2-(iodomethyl)-, also known by its CAS number 229643-15-6, is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of an iodomethyl group at the 2-position of the benzothiazole ring imparts unique chemical properties and reactivity to the molecule.
The structure of Benzothiazole, 2-(iodomethyl)- can be described as follows: the benzothiazole moiety consists of a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms. The iodomethyl group (-CH₂I) is attached to the nitrogen atom at the 2-position of the thiazole ring. This substitution pattern not only enhances the electronic properties of the molecule but also makes it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of Benzothiazole, 2-(iodomethyl)- in the synthesis of advanced materials. For instance, researchers have utilized this compound as a precursor for the preparation of fluorescent materials, which are widely used in sensing applications and optoelectronic devices. The iodomethyl group serves as a reactive site for nucleophilic substitution reactions, enabling the incorporation of various functional groups into the benzothiazole framework.
In addition to its role in materials science, Benzothiazole, 2-(iodomethyl)- has also been explored in medicinal chemistry. The compound's ability to act as a scaffold for drug design has been demonstrated in several studies. For example, derivatives of this compound have shown potential as inhibitors of certain enzymes involved in disease pathways, making them promising candidates for drug development.
The synthesis of Benzothiazole, 2-(iodomethyl)- typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of o-aminothiophenol with an aldehyde or ketone derivative followed by iodination at the nitrogen position. Recent advancements in catalytic systems have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
From an environmental perspective, understanding the fate and transport of Benzothiazole, 2-(iodomethyl)- in different ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound undergoes degradation under specific environmental conditions, such as UV light exposure or microbial activity. These findings are essential for developing strategies to mitigate any adverse effects associated with its use.
In conclusion, Benzothiazole, 2-(iodomethyl)- (CAS No. 229643-15-6) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an ideal candidate for advancing research in materials science, medicinal chemistry, and environmental studies. As ongoing research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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